Isonicotinamidoxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical method for synthesizing pyridine oximes, including 4-Pyridylamide oxime, involves the reaction of aldehydes or ketones with hydroxylamine . This reaction can be carried out in various solvents such as methanol, ethanol, isopropyl alcohol, pyridine, and water-ethanol mixtures . Common bases used in these reactions include sodium hydroxide, sodium carbonate, sodium methoxide, and sodium acetate . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion to the oxime .
Another method involves the reaction of nitriles with Grignard reagents followed by treatment with hydroxylamine hydrochloride . This method allows for the selective production of E- and Z-isomers of the oximes .
Industrial Production Methods
Industrial production of 4-Pyridylamide oxime typically involves large-scale synthesis using the methods mentioned above. The choice of solvent and base depends on the desired yield and purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Pyridylamide oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: 4-Pyridylamide oxime can undergo nucleophilic substitution reactions with alkyl or aryl halides to form quaternary salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl or aryl halides are used as electrophiles in nucleophilic substitution reactions.
Major Products
Scientific Research Applications
4-Pyridylamide oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Pyridylamide oxime involves its interaction with molecular targets such as enzymes. For instance, in the context of organophosphorus poisoning, the compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphorus compound . This reactivation restores the normal function of acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .
Comparison with Similar Compounds
Properties
CAS No. |
1594-57-6 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\O)/N |
SMILES |
C1=CN=CC=C1C(=NO)N |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
NSC 43969 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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